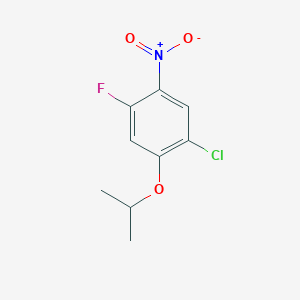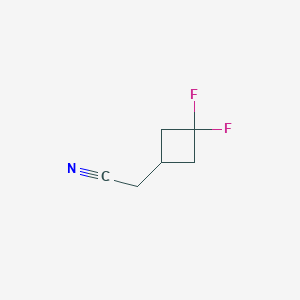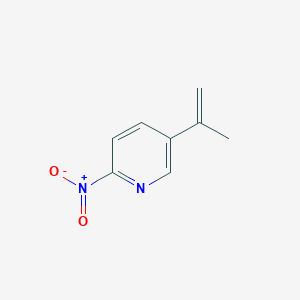![molecular formula C8H13N3 B1428824 [1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1282221-77-5](/img/structure/B1428824.png)
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cobalt(II) Complexes for Polymerization
A study by Choi et al. (2015) explored the synthesis of cobalt(II) chloride complexes with various N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including derivatives that closely resemble the structure of interest. These complexes demonstrated significant activity in polymerizing methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This suggests potential applications in the field of material science and polymer chemistry (Choi et al., 2015).
Synthesis of Novel Compounds
Becerra et al. (2021) reported the ambient-temperature synthesis of a novel compound through a condensation reaction involving a structure similar to the one , showcasing the versatility of pyrazolyl derivatives in organic synthesis. This method yields compounds that could be of interest for further functionalization or as intermediates in the development of new materials or bioactive molecules (Becerra et al., 2021).
Antimicrobial and Anticancer Agents
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives synthesized by Kumar et al. (2013) showed promising in vitro inhibitory activities against acetylcholinesterase and monoamine oxidase, with implications for Alzheimer's disease treatment. This underscores the potential of pyrazolyl derivatives in developing new therapeutic agents (Kumar et al., 2013).
Highly Regioselective Synthesis
Alizadeh et al. (2015) developed a regioselective synthesis method for 1H-pyrazol-5-yl derivatives, demonstrating the chemical versatility of pyrazolyl compounds in creating highly specific structures, which could be foundational in designing molecules with desired properties for various applications (Alizadeh et al., 2015).
Schiff Bases for Anticonvulsant Activity
Pandey and Srivastava (2011) synthesized a series of Schiff bases showing significant anticonvulsant activity, highlighting the potential of pyrazolyl derivatives in medicinal chemistry for developing new neurological disorder treatments (Pandey & Srivastava, 2011).
Properties
IUPAC Name |
[1-(cyclopropylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-8-4-10-11(6-8)5-7-1-2-7/h4,6-7H,1-3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWWQFFCQPNZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



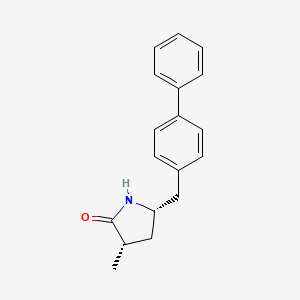

![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)


![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)
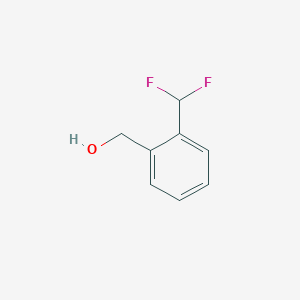
![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)
![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)
![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)
